molecular formula C10H12O4S B1316767 Oxetan-3-yl 4-methylbenzenesulfonate CAS No. 26272-83-3

Oxetan-3-yl 4-methylbenzenesulfonate

Cat. No.: B1316767
CAS No.: 26272-83-3
M. Wt: 228.27 g/mol
InChI Key: UMFWNFVHKAJOSE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxetan-3-yl 4-methylbenzenesulfonate can be synthesized through the reaction of oxetan-3-ol with 4-toluene sulfonyl chloride in the presence of anhydrous pyridine . The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxetan-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Role in Drug Discovery
Oxetan-3-yl 4-methylbenzenesulfonate has shown significant promise in drug discovery, particularly as an intermediate in synthesizing oxetane-containing pharmaceuticals. The oxetane motif can enhance the pharmacokinetic properties of drug candidates by modifying solubility and stability. For example, several clinical candidates featuring oxetane rings have been developed to improve therapeutic outcomes in treatments for cancer and autoimmune diseases .

1.2 Case Studies

  • Crenolanib : Developed for treating acute myeloid leukemia, this compound incorporates an oxetane ring to enhance solubility and reduce toxicity .
  • Fenebrutinib : Used for multiple sclerosis, the introduction of the oxetane structure improved the drug's pharmacokinetic profile significantly .

Organic Synthesis

2.1 Reactivity and Transformations
The oxetane structure of this compound allows it to undergo various chemical transformations, including ring-opening and ring-expansion reactions. This reactivity makes it a versatile building block in organic synthesis.

2.2 Synthetic Methodologies
Research has demonstrated that this compound can be synthesized through several methods involving nucleophilic substitution reactions with sulfonyl chlorides . The ability to modify its structure further enhances its utility in creating complex molecules.

Materials Science

3.1 Polymer Chemistry
This compound is utilized in the development of specialty polymers that exhibit improved mechanical properties such as flexibility and durability. These materials are essential in industries like automotive manufacturing and packaging solutions .

3.2 Case Studies
In polymer research, the incorporation of this compound into polymer matrices has led to advancements in material performance, particularly in terms of thermal stability and chemical resistance.

Flavor and Fragrance Industry

The unique properties of this compound make it suitable for use in the flavor and fragrance industry. Its distinctive scent profile can enhance consumer products ranging from perfumes to food additives, providing a competitive edge in product formulation .

Cosmetic Formulations

In cosmetic chemistry, this compound contributes to the formulation of skincare products by improving texture and stability. Its incorporation into formulations caters to the growing demand for innovative cosmetic solutions that require enhanced product performance .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Compounds/Case Studies
PharmaceuticalDrug discovery and developmentCrenolanib, Fenebrutinib
Organic SynthesisBuilding block for complex moleculesVarious synthetic methodologies
Materials ScienceDevelopment of specialty polymersImproved mechanical properties
Flavor and FragranceEnhancing scent profiles in productsVarious consumer products
Cosmetic FormulationsImproving texture and stabilitySkincare products

Mechanism of Action

The mechanism of action of Oxetan-3-yl 4-methylbenzenesulfonate involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects . The specific pathways and targets depend on the context of its use, such as in drug development or material science.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Oxetan-3-yl 4-methylbenzenesulfonate
  • CAS No.: 26272-83-3
  • Molecular Formula : C₁₀H₁₂O₄S
  • Molecular Weight : 228.26 g/mol
  • Synonyms: 3-Oxetanyl tosylate, Toluene-4-sulfonic acid oxetan-3-yl ester .

Structural Features :
The molecule consists of an oxetane (3-membered oxygen-containing ring) directly esterified to a 4-methylbenzenesulfonyl (tosyl) group. The oxetane ring introduces significant ring strain, enhancing its reactivity compared to larger cyclic ethers like tetrahydrofuran .

Synthesis :
Typically synthesized via nucleophilic substitution reactions between oxetan-3-ol and 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares this compound with structurally related sulfonate esters:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Reactivity
This compound 26272-83-3 C₁₀H₁₂O₄S 228.26 Oxetane ring directly attached to tosyl group High reactivity due to ring strain
Oxetan-3-ylmethyl 4-methylbenzenesulfonate 99314-44-0 C₁₂H₁₆O₄S 256.32 Methylene spacer between oxetane and tosyl Enhanced solubility; used in prodrug design
Butyl 4-methylbenzenesulfonate 118591-58-5 C₁₁H₁₆O₃S 228.30 Linear alkyl chain instead of oxetane Standard alkylating agent; lower reactivity
(S)-(+)-Oxirane-2-methanol tosylate 6746-81-2 C₁₀H₁₂O₄S 228.26 Epoxide (2-membered oxygen ring) instead of oxetane Higher ring strain; specialized asymmetric synthesis
2-Aminoanilinium 4-methylbenzenesulfonate N/A C₆H₉N₂⁺·C₇H₇O₃S⁻ 280.34 Ionic salt form with amine counterion Crystal engineering; ionic liquid applications

Key Research Findings

  • Synthetic Efficiency : Reactions involving this compound achieve high yields (60–80%) under mild conditions, attributed to the tosyl group’s excellent leaving ability .
  • Comparative Stability : Oxetane-based sulfonates exhibit superior hydrolytic stability compared to epoxide analogues (e.g., oxirane derivatives), making them preferable in prolonged reactions .
  • Structural Insights : X-ray crystallography (using SHELX and WinGX suites) confirms the planar tosyl group and tetrahedral geometry at the sulfonate ester linkage .

Biological Activity

Oxetan-3-yl 4-methylbenzenesulfonate, a compound with the chemical formula C10H12O4SC_{10}H_{12}O_{4}S and CAS number 26272-83-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in drug discovery.

This compound is characterized by several notable chemical properties:

PropertyValue
Molecular Weight228.26 g/mol
Boiling PointNot available
Log P (iLOGP)2.12
Log P (XLOGP3)1.26
Log P (WLOGP)2.18
Log P (MLOGP)1.16
Log Kp (skin permeation)-6.8 cm/s
BBB PermeantYes

These properties suggest that the compound has favorable conditions for absorption and potential central nervous system (CNS) penetration, which is critical for therapeutic applications .

The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the sulfonate group. This feature allows it to act as a versatile building block in organic synthesis and as a reagent in biochemical assays. The compound's interactions with biological targets can lead to various pharmacological effects, including inhibition of specific enzymes or modulation of receptor activity.

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound acts as an inhibitor of the CYP2C19 enzyme, which plays a significant role in drug metabolism. It does not inhibit other major CYP enzymes such as CYP1A2, CYP2C9, CYP2D6, or CYP3A4 . This selectivity is crucial for minimizing drug-drug interactions when used in combination therapies.

Drug Discovery Applications

The compound has been included in various drug discovery campaigns due to its favorable pharmacokinetic properties. Notably, oxetanes have been identified as valuable scaffolds in several clinical candidates undergoing trials for conditions such as cancer and autoimmune diseases . The incorporation of oxetane moieties has been shown to enhance metabolic stability and solubility, making them attractive for further development.

Case Studies

  • Crenolanib : An oxetane-containing compound developed for treating acute myeloid leukemia (AML). Its design benefited from oxetane's ability to improve selectivity and reduce hepatotoxicity compared to earlier analogs .
  • Fenebrutinib : Utilized for multiple sclerosis treatment, this compound showcases how modifications around the oxetane ring can lead to improved pharmacological profiles while maintaining efficacy against target diseases .

Q & A

Q. What synthetic methodologies are employed for the preparation of oxetan-3-yl 4-methylbenzenesulfonate in academic research?

Basic Research Focus
this compound is commonly synthesized via nucleophilic substitution reactions. For instance:

  • Tosyl chloride reaction : Reacting oxetan-3-ol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like triethylamine or sodium hydroxide in solvents such as dichloromethane or water. Typical conditions include 20°C for 15–18 hours with yields up to 85% .
  • Alkylation reactions : The compound serves as a tosylating agent in alkylation steps, as seen in its reaction with cesium carbonate in acetonitrile at 80°C to functionalize spirocyclic carboxamides .

Methodological Note : Purification often involves HPLC or recrystallization, with characterization by 1^1H/13^{13}C NMR and LCMS to confirm structure and purity .

Q. How do researchers characterize the structural and electronic properties of this compound?

Advanced Research Focus

  • Crystallography : While direct crystal data for this compound is limited, related sulfonate derivatives (e.g., 2-aminoanilinium 4-methylbenzenesulfonate) are analyzed via single-crystal X-ray diffraction. Software like SHELXL and OLEX2 refine structures, with hydrogen-bonding networks visualized using ORTEP-III .
  • Computational modeling : Tools like Gaussian or ORCA calculate electrostatic potential surfaces to predict reactivity, particularly the sulfonate group’s role as a leaving group.

Troubleshooting Protocol :

Screen bases (Cs2_2CO3_3, KOH, i-Pr2_2NEt).

Monitor reaction progress via TLC or LCMS.

Employ high-throughput robotic platforms for condition optimization.

Q. What safety and handling protocols are critical for this compound in laboratory settings?

Basic Safety Focus

  • Storage : Under inert gas (N2_2, Ar) to prevent hydrolysis .
  • Waste disposal : Segregate sulfonate-containing waste for professional treatment to avoid environmental release .
  • PPE : Use gloves, goggles, and fume hoods due to irritant properties (Risk Code: R36/37/38) .

Q. How do hydrogen-bonding interactions influence the solid-state packing of sulfonate derivatives?

Advanced Structural Analysis
In analogous compounds (e.g., 2-aminoanilinium 4-methylbenzenesulfonate), sulfonate anions form extensive H-bond networks with ammonium cations, creating layered structures. Key metrics include:

  • D–H···A distances : 1.8–2.2 Å for N–H···O interactions.
  • Symmetry operations : Packing motifs (e.g., P21_1/n space group) are resolved via SHELX .

Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight anisotropic displacement parameters .

Q. Can computational methods predict the bioavailability of this compound derivatives?

Advanced Drug Design Applications

  • ADME profiling : Tools like SwissADME calculate bioavailability scores (e.g., 0.55 for this compound), with oxetane rings improving membrane permeability .
  • Lipinski’s Rule Compliance : Molecular weight (228.27 g/mol) and LogP (0.68) meet criteria for oral bioavailability .

Q. What analytical techniques resolve isomeric impurities in sulfonate synthesis?

Advanced Purity Control

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .
  • X-ray powder diffraction (XRPD) : Identifies polymorphic forms in bulk samples.

Properties

IUPAC Name

oxetan-3-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFWNFVHKAJOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522636
Record name Oxetan-3-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26272-83-3
Record name Oxetan-3-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxetan-3-yl 4-methylbenzene-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of oxetan-3-ol (1.0 g, 13.0 mmol) in anhydrous pyridine (25 mL) at room temperature was added 4-toluene sulfonyl chloride (3.09 g, 16.2 mmol). After stirring the reaction mixture for 18 hours at room temperature, the reaction mixture was concentrated under reduced pressure. The resulting residue was purified by flash chromatography over silica gel eluting with a gradient of 0 to 30% ethyl acetate in heptane to afford 1.9 g (62% yield) of the desired product as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
62%

Synthesis routes and methods II

Procedure details

To a stirred mixture of oxetan-3-ol (0.85 g, 11.5 mmol) in DCM (38 mL) were added TEA (3.3 mL, 23 mmol) and 4-methylbenzene-1-sulfonyl chloride (2.7 g, 13.8 mmol). The reaction mixture was stirred at rt for 15 h. The mixture was partitioned between water and DCM. The organic layer was separated, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography eluting with a gradient of 30% DCM in petroleum ether to 100% DCM to afford oxetan-3-yl 4-methylbenzenesulfonate (1.3 g, 50%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 7.77 (d, J=8.4 Hz, 2H), 7.35 (d, J=8.7 Hz, 2H), 5.30 (m, 1H), 4.66-4.74 (m, 4H), 2.46 (s, 3H); LCMS (ESI) m/z 229 (M+H)+.
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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